molecular formula C13H11ClFNO3S B5745034 N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B5745034
M. Wt: 315.75 g/mol
InChI Key: GQEMFWUPXYIWJD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide (CFMS) is a chemical compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. CFMS is a sulfonamide derivative that has been synthesized through a number of methods.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of many inflammatory disorders.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of the immune system. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has a number of advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide can be difficult to synthesize in large quantities, and its solubility can be limited in certain solvents.

Future Directions

There are a number of future directions for the study of N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has also been shown to have potential as a diagnostic tool for the detection of cancer cells, and further research in this area could lead to new diagnostic methods. Additionally, the modulatory effects of N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide on the immune system suggest that it could be useful in the treatment of a variety of autoimmune disorders.

Synthesis Methods

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide can be synthesized through a number of methods, including the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzenesulfonyl isocyanate. These methods have been reported in the literature and have been optimized for high yields and purity.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in a number of diseases, including cancer, inflammation, and autoimmune disorders. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide has also been shown to modulate the immune system in a way that can be beneficial for the treatment of autoimmune disorders.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-7-2-9(14)8-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMFWUPXYIWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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